

# An In-depth Technical Guide to the Physicochemical Properties of 4-Pyridylalanine

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## Compound of Interest

**Compound Name:** 2-Amino-3-(pyridin-4-yl)propanoic acid

**Cat. No.:** B158243

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## Introduction

L-4-Pyridylalanine (4-Pal) is a non-proteinogenic  $\alpha$ -amino acid, structurally analogous to phenylalanine, where the phenyl ring is replaced by a pyridin-4-yl group. This substitution imparts unique physicochemical properties, including altered polarity, basicity, and hydrogen bonding capabilities, making it a valuable building block in medicinal chemistry and peptide design. Its incorporation into peptides can enhance aqueous solubility, modulate biological activity, and introduce a site for metal coordination or further chemical modification.<sup>[1]</sup> This guide provides a comprehensive overview of the core physicochemical properties of L-4-Pyridylalanine, detailed experimental protocols for their determination, and graphical representations of relevant experimental workflows.

## Core Physicochemical Properties

The key physicochemical parameters of L-4-Pyridylalanine are summarized in the table below. These properties are fundamental to understanding its behavior in biological and chemical systems, guiding its application in drug design and peptide synthesis.

| Property          | Value  | Reference(s) |
|-------------------|--|--------------|
| Molecular Formula | C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>   | [2]          |
| Molecular Weight  | 166.18 g/mol   | [2]          |
| CAS Number        | 37535-49-2   | [2]          |
| Physical Form     | White to off-white powder/crystals   | [3]          |
| Melting Point     | 234-235 °C (for DL-racemic mixture)  | [4]          |
| pKa Values        | pKa <sub>1</sub> (~2-3, $\alpha$ -carboxyl), pKa <sub>2</sub> (~5-6, pyridyl N), pKa <sub>3</sub> (~9-10, $\alpha$ -amino) | Predicted[5] |
| Solubility        | Soluble in aqueous solutions; enhances peptide solubility  | [1]          |

Note: Experimental pKa and specific quantitative solubility data are not readily available in the cited literature; values are based on predictions and qualitative descriptions.

## Spectroscopic and Analytical Data

Spectroscopic analysis provides a fingerprint for the identification and characterization of 4-Pyridylalanine.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of 4-Pyridylalanine.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the  $\alpha$ -proton (H $\alpha$ ), the two  $\beta$ -protons (H $\beta$ ), and the protons of the pyridine ring. The aromatic protons typically appear in the downfield region ( $\delta$  7.0-8.5 ppm), while the aliphatic protons (H $\alpha$  and H $\beta$ ) resonate further upfield.[6][7][8][9]
- <sup>13</sup>C NMR: The carbon spectrum will display signals for the carbonyl carbon (C=O) in the range of  $\delta$  170-180 ppm. The carbons of the pyridine ring will appear between  $\delta$  120-150

ppm, while the  $\alpha$ -carbon (C $\alpha$ ) and  $\beta$ -carbon (C $\beta$ ) will have chemical shifts around  $\delta$  55-60 ppm and  $\delta$  35-40 ppm, respectively.[10][11][12]

## Infrared (IR) Spectroscopy

The IR spectrum of 4-Pyridylalanine reveals the presence of its key functional groups. The data is typically acquired from a sample prepared as a KBr wafer.[2]

| Wavenumber Range (cm $^{-1}$ ) | Vibration           | Functional Group             |
|--------------------------------|---------------------|------------------------------|
| 3200-2500                      | O-H stretch (broad) | Carboxylic acid              |
| 3100-3000                      | N-H stretch         | Amino group (as -NH $_3^+$ ) |
| ~1700                          | C=O stretch         | Carboxylic acid              |
| ~1600                          | C=C and C=N stretch | Pyridine ring                |
| ~1500                          | N-H bend            | Amino group (as -NH $_3^+$ ) |

These are typical ranges for amino acids and pyridine-containing compounds.

## Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties.

### Protocol for pKa Determination by Potentiometric Titration

This method determines the pKa values by monitoring pH changes in a solution of 4-Pyridylalanine upon the incremental addition of a strong acid or base.

Materials:

- L-4-Pyridylalanine
- 0.1 M Hydrochloric Acid (HCl), standardized

- 0.1 M Sodium Hydroxide (NaOH), standardized
- Deionized water
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette

**Procedure:**

- **Sample Preparation:** Accurately weigh a sample of L-4-Pyridylalanine and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.01 M).
- **Acidification:** Lower the pH of the solution to ~1.5 by adding 0.1 M HCl to ensure all functional groups are fully protonated.
- **Titration:** Place the solution on a magnetic stirrer and immerse the pH electrode. Begin titrating with standardized 0.1 M NaOH, adding it in small, precise increments.
- **Data Collection:** Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches ~11.5.
- **Data Analysis:** Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The curve will show three inflection points corresponding to the pKa values of the  $\alpha$ -carboxyl, pyridyl nitrogen, and  $\alpha$ -amino groups. The pH at the midpoint of each buffering region (half-equivalence point) corresponds to the pKa of that ionizable group.<sup>[5]</sup>

## Protocol for Solubility Measurement

This protocol outlines a method for determining the solubility of 4-Pyridylalanine in various solvents.

**Materials:**

- L-4-Pyridylalanine

- Selected solvents (e.g., water, ethanol, buffer solutions at various pH)
- Vials with screw caps
- Thermostatic shaker or water bath
- Analytical balance
- Centrifuge
- Spectrophotometer or HPLC system for concentration analysis

**Procedure:**

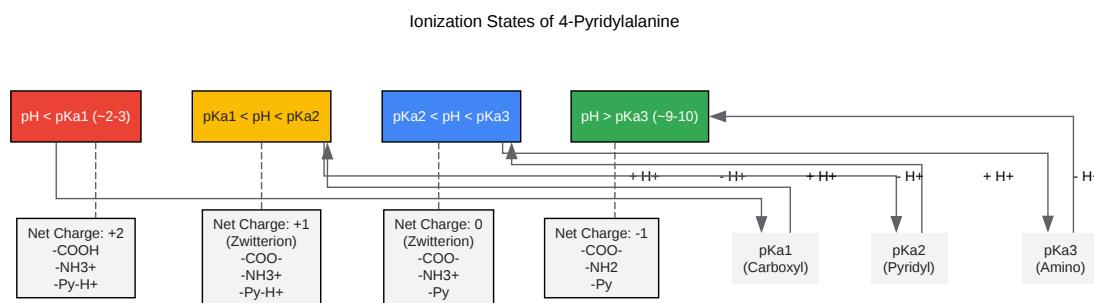
- Sample Preparation: Add an excess amount of L-4-Pyridylalanine to a series of vials, each containing a known volume of a specific solvent.
- Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.
- Sample Analysis: Carefully withdraw a precise aliquot from the supernatant of each vial. Dilute the aliquot with a suitable solvent and determine the concentration of dissolved 4-Pyridylalanine using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
- Calculation: Calculate the solubility in units such as mg/mL or g/100mL based on the measured concentration and the dilution factor.

## Logical and Experimental Workflows

### Ionization States of 4-Pyridylalanine

The charge state of 4-Pyridylalanine is dependent on the pH of its environment. Understanding its ionization is critical for predicting its behavior in drug formulation and biological systems.

The following diagram illustrates the predominant species at different pH ranges relative to its pKa values.

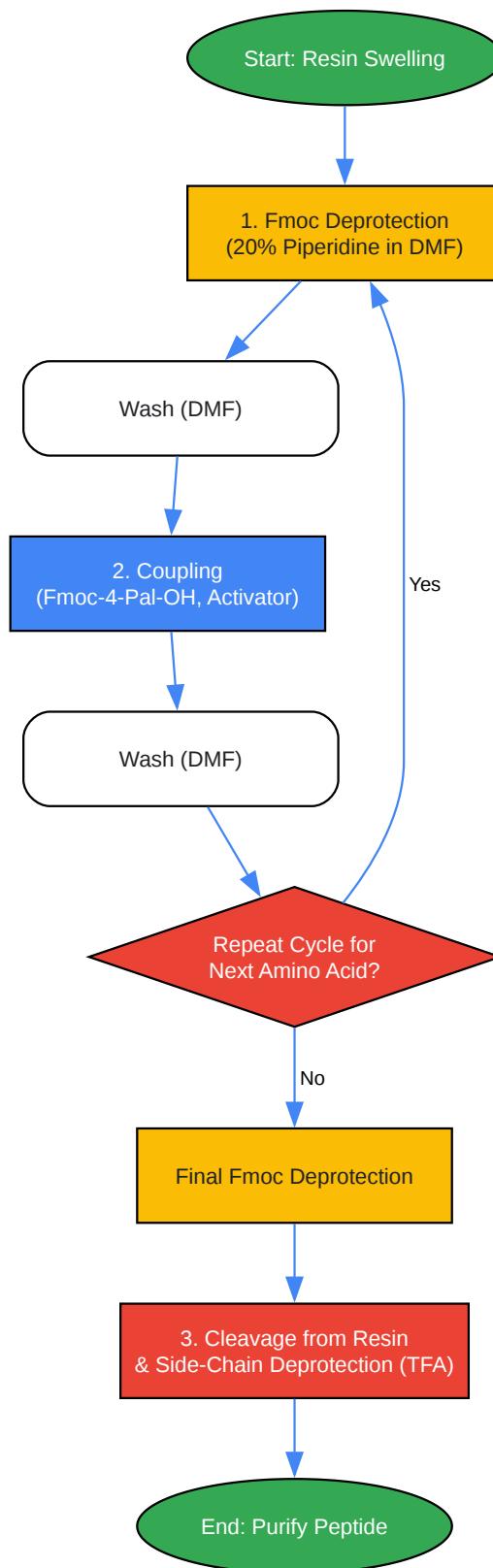


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Caption: Predominant ionization states of 4-Pyridylalanine across different pH ranges.

## Workflow for Solid-Phase Peptide Synthesis (SPPS)

4-Pyridylalanine is frequently used in SPPS to create modified peptides. The workflow typically involves the use of Fmoc-protected 4-Pal-OH.

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Caption: General workflow for incorporating Fmoc-L-4-Pyridylalanine into a peptide via SPPS.

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